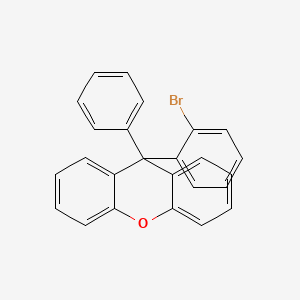

9-(2-Bromophenyl)-9-phenyl-9H-xanthene

Description

Properties

Molecular Formula |

C25H17BrO |

|---|---|

Molecular Weight |

413.3 g/mol |

IUPAC Name |

9-(2-bromophenyl)-9-phenylxanthene |

InChI |

InChI=1S/C25H17BrO/c26-22-15-7-4-12-19(22)25(18-10-2-1-3-11-18)20-13-5-8-16-23(20)27-24-17-9-6-14-21(24)25/h1-17H |

InChI Key |

KODQWTKTNBIEML-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)C5=CC=CC=C5Br |

Origin of Product |

United States |

Preparation Methods

Bromination of Xanthene

- Reagents: Bromine (Br2) or N-bromosuccinimide (NBS)

- Catalyst: Iron(III) bromide (FeBr3)

- Conditions: Typically carried out under controlled temperature to avoid over-bromination.

- Outcome: Selective introduction of bromine at the 2-position of the phenyl ring attached to xanthene.

Coupling Reaction to Introduce Phenyl Group

- Method: Suzuki-Miyaura cross-coupling

- Reagents: Brominated xanthene intermediate, phenylboronic acid

- Catalyst: Palladium-based catalysts (e.g., Pd(PPh3)4)

- Base: Potassium carbonate or similar bases

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or toluene/water mixtures

- Temperature: Typically 80–100 °C

- Yield: High yields reported with optimized conditions

Alternative Grignard Route

- Starting Material: 9H-xanthen-9-one

- Reagent: Phenyl magnesium chloride (Grignard reagent)

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

- Procedure: Nucleophilic addition of phenyl magnesium chloride to the carbonyl group of xanthenone to form 9-phenyl-9H-xanthen-9-ol

- Yield: Moderate to good yields (around 40–60%)

- Notes: This intermediate can be further brominated or functionalized to obtain the target compound

Representative Data Table of Synthesis Conditions and Yields

| Step | Reagents/Conditions | Time (min) | Yield (%) | Notes |

|---|---|---|---|---|

| Bromination | Br2 or NBS, FeBr3 catalyst, controlled temp | 30–60 | 70–80 | Selective bromination at 2-position |

| Suzuki Coupling | Pd catalyst, phenylboronic acid, K2CO3, DMF | 60–120 | 75–90 | High purity and yield |

| Grignard Addition | Phenyl MgCl, DCM or THF | 60 | 40–60 | Forms 9-phenyl-9H-xanthen-9-ol |

Research Findings and Optimization

- Continuous Flow Reactors: Industrial synthesis benefits from continuous flow systems for better heat and mass transfer, improving yield and reproducibility.

- Catalyst Loading: Optimization of palladium catalyst loading and base concentration is critical for maximizing coupling efficiency.

- Solvent Effects: Polar aprotic solvents enhance the Suzuki coupling reaction rate and yield.

- Temperature Control: Maintaining moderate temperatures prevents side reactions such as over-bromination or decomposition.

- Purification: Recrystallization from ethanol-water mixtures is effective for isolating pure 9-(2-Bromophenyl)-9-phenyl-9H-xanthene.

Comparative Analysis with Related Compounds

| Compound | Bromine Substituent | Phenyl Substituent | Reactivity Notes |

|---|---|---|---|

| 9-Phenyl-9H-xanthene | No | Yes | Less reactive in substitution reactions |

| 9-(2-Chlorophenyl)-9-phenyl-9H-xanthene | Chlorine | Yes | Different electronic effects, less reactive than bromine |

| This compound | Bromine | Yes | Enhanced reactivity, versatile intermediate |

The bromine atom in the 2-position significantly enhances the compound's reactivity, especially in nucleophilic substitution and further coupling reactions, making it a valuable intermediate in organic synthesis and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromine atom in 9-(2-Bromophenyl)-9-phenyl-9H-xanthene can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form hydroquinones.

Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

Substitution Products: Various substituted xanthenes depending on the nucleophile used.

Oxidation Products: Quinones and related compounds.

Reduction Products: Hydroquinones and similar structures.

Scientific Research Applications

Chemistry

In chemistry, 9-(2-Bromophenyl)-9-phenyl-9H-xanthene is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

The compound has potential applications in biological research, particularly in the development of fluorescent probes and dyes. Its xanthene core can be modified to produce compounds with specific fluorescence properties.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The compound’s structure allows for modifications that can enhance biological activity and selectivity.

Industry

In the industrial sector, this compound is used in the production of dyes and pigments. Its ability to undergo various chemical transformations makes it a versatile intermediate in the manufacture of colorants.

Mechanism of Action

The mechanism of action of 9-(2-Bromophenyl)-9-phenyl-9H-xanthene depends on its application. In the context of fluorescent probes, the compound’s fluorescence is due to the electronic transitions within the xanthene core. In medicinal applications, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its bromine and phenyl groups.

Comparison with Similar Compounds

Data Tables

Table 2. Crystallographic Data

| Compound | Crystal System | Space Group | Unit Cell Parameters (Å, °) | Reference |

|---|---|---|---|---|

| 9-Methoxy-9-(2-methoxyphenyl)-9H-xanthene | Monoclinic | P21/c | a=8.0665, b=9.7653, c=21.3191, β=105.56 |

Q & A

Q. What are the standard synthetic methodologies for preparing 9-(2-Bromophenyl)-9-phenyl-9H-xanthene?

The synthesis typically involves multi-step routes starting from substituted xanthenones. Key steps include:

- Alkylation : Reacting 3,6-dihydroxy-9H-xanthen-9-one with alkylating agents (e.g., CH₃I, allyl bromide) under basic conditions (K₂CO₃/Cs₂CO₃) to introduce protective groups .

- Grignard Addition : Treating the alkylated xanthenone with o-tolylmagnesium bromide or phenylmagnesium bromide to form the 9-aryl-xanthenol backbone .

- Debromination/Functionalization : For brominated derivatives, cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids can introduce aryl groups at specific positions .

Q. Key Data :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Alkylation | CH₃I, NaOH, BTEAC, toluene, reflux | 57% | |

| Grignard Addition | o-TolylMgBr, THF, rt | 80% | |

| Suzuki Coupling | Pd(PPh₃)₄, KOH, THF/H₂O | 50% |

Q. What analytical techniques are critical for characterizing this compound?

- X-ray Crystallography : Resolve molecular geometry and confirm substituent positions. Software like SHELXL (from the SHELX suite) is widely used for structure refinement . Example: Monoclinic crystal system (P21/c) observed in related xanthene derivatives .

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and bromine-induced deshielding effects.

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., C₂₅H₁₇Br requires exact mass ~396.06 Da).

Q. What safety protocols are essential when handling this compound?

- Ventilation : Use fume hoods due to potential respiratory hazards from brominated aromatics .

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Storage : Keep in sealed containers away from oxidizers and ignition sources to mitigate flammability risks .

Advanced Research Questions

Q. How can conflicting crystallographic data be resolved during structural determination?

- Refinement Strategies : Use SHELXL's twinning detection tools for data with pseudo-symmetry. For example, SHELXL's HKLF 5 mode handles twinned datasets .

- Validation Metrics : Cross-check R-factors (R₁ < 0.05) and residual electron density maps to confirm atomic positions .

- Comparative Analysis : Compare bond lengths/angles with structurally similar xanthenes (e.g., 9-methoxy derivatives) to identify outliers .

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling of brominated xanthenes?

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) to enhance coupling efficiency.

- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) improve boronic acid solubility .

- Temperature Control : Reflux (80–100°C) balances reaction rate and side-product formation.

Case Study : A Suzuki coupling between 9-(2-bromophenyl)-4-phenyl-9H-carbazole and a boronic acid achieved 50% yield using Pd(PPh₃)₄ in THF/H₂O .

Q. How do photophysical properties of this compound enable applications in sensing?

- Fluorogenic Design : The bromophenyl group enhances spin-orbit coupling, increasing intersystem crossing for triplet-state emission. Xanthene derivatives exhibit pH-dependent fluorescence via hydroxyl deprotonation .

- Sensor Integration : Incorporate into host-guest systems (e.g., cyclodextrins) to detect analytes via fluorescence quenching/enhancement .

Data Contradiction Analysis : Discrepancies in quantum yields may arise from aggregation-induced quenching. Use dilution studies and lifetime measurements (TCSPC) to differentiate intrinsic vs. environmental effects .

Q. What computational methods validate electronic properties of brominated xanthenes?

Q. How can synthetic byproducts be identified and minimized?

- HPLC-MS : Monitor reaction progress and isolate byproducts (e.g., di-brominated isomers).

- Mechanistic Insight : Bromine substituents may direct electrophilic substitution, leading to regioisomers. Adjust stoichiometry of Grignard reagents to suppress over-alkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.